molecular formula C22H25N3O B6982068 N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide

N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide

Cat. No.: B6982068
M. Wt: 347.5 g/mol
InChI Key: PSMLNDBNJUKFNJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole fused to a piperidine ring, which is further substituted with a carboxamide group. The presence of the dimethylphenyl group adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-15-7-6-10-19(16(15)2)24-21(26)25-13-11-22(12-14-25)17(3)23-20-9-5-4-8-18(20)22/h4-10H,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLNDBNJUKFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCC3(CC2)C(=NC4=CC=CC=C34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable piperidine precursor. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion to N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-amine.

    Substitution: Halogenated derivatives of the dimethylphenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds.

Biology

Biologically, this compound can be studied for its potential interactions with various biological targets. Its indole moiety is known to interact with a range of enzymes and receptors, making it a candidate for drug discovery research.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action and biological activity is ongoing.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, potentially modulating their activity. The carboxamide group may facilitate binding through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-amine: Similar structure but lacks the carboxamide group.

    N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

This detailed overview provides a comprehensive understanding of N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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